molecular formula C20H18N4OS B2427073 1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole CAS No. 862807-85-0

1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole

Cat. No.: B2427073
CAS No.: 862807-85-0
M. Wt: 362.45
InChI Key: QSJQLDDCDAFCSM-UHFFFAOYSA-N
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Description

1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazoles

Properties

IUPAC Name

6-(2,3-dihydroindol-1-ylmethyl)-3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-25-16-8-6-15(7-9-16)19-21-22-20-24(19)13-17(26-20)12-23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQLDDCDAFCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazide

The triazolo-thiazole scaffold is constructed through a [3+2] cyclocondensation reaction. A thiosemicarbazide derivative (I ) reacts with α-bromo ketone (II ) under basic conditions to form the thiazole ring, followed by intramolecular cyclization to yield the triazole (Scheme 1).

Reaction Conditions

  • Thiosemicarbazide (I) : Prepared from 4-methoxyphenyl isothiocyanate and hydrazine hydrate.
  • α-Bromo Ketone (II) : Synthesized via bromination of acetylacetone.
  • Base : Potassium carbonate in ethanol, reflux (12 h).

Mechanism :

  • Nucleophilic attack of thiosemicarbazide’s sulfur on α-bromo ketone.
  • Elimination of HBr to form thiazoline intermediate.
  • Intramolecular cyclization via dehydration to yield triazolo-thiazole.

Yield : 65–70% (theoretical), purified via recrystallization (ethanol/water).

Functionalization at Position 3 with 4-Methoxyphenyl

The 4-methoxyphenyl group is introduced at position 3 using a Suzuki-Miyaura coupling (Scheme 2). A brominated triazolo-thiazole intermediate (III ) reacts with 4-methoxyphenylboronic acid under palladium catalysis.

Reaction Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Na₂CO₃ (2 eq), aqueous/ethanol solvent.
  • Temperature : 80°C, 8 h.

Key Considerations :

  • Bromination of III is achieved using N-bromosuccinimide (NBS) in DMF.
  • Boronic acid coupling ensures regioselectivity at position 3.

Yield : 75–80%, purified via column chromatography (SiO₂, hexane/ethyl acetate).

Alkylation with 2,3-Dihydro-1H-Indole

Methylation at Position 6

The methyl group at position 6 is introduced via nucleophilic substitution. The triazolo-thiazole intermediate (IV ) is treated with methyl iodide in the presence of a base (Scheme 3).

Reaction Conditions

  • Base : Sodium hydride (1.2 eq), THF, 0°C to RT.
  • Methylating Agent : CH₃I (1.5 eq).
  • Time : 6 h.

Mechanism : Deprotonation of the thiazole’s methyl position followed by SN2 substitution.

Yield : 60–65%, with purification via flash chromatography.

Coupling with 2,3-Dihydro-1H-Indole

The final step involves coupling the methylated triazolo-thiazole (V ) with 2,3-dihydro-1H-indole via reductive amination (Scheme 4).

Reaction Conditions

  • Coupling Agent : Sodium cyanoborohydride (NaBH₃CN), methanol.
  • Temperature : RT, 24 h.
  • Acid Catalyst : Acetic acid (0.1 eq).

Mechanism :

  • Formation of an imine intermediate between the methyl group and indole’s NH.
  • Reduction to the secondary amine using NaBH₃CN.

Yield : 50–55%, purified via preparative HPLC.

Optimization and Purification Strategies

Solvent and Temperature Effects

  • Cyclocondensation : Ethanol outperforms DMF due to reduced side reactions.
  • Suzuki Coupling : Aqueous ethanol ensures solubility of boronic acid and base.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ provides higher yields than PdCl₂(dppf) for aryl couplings.

Analytical Characterization

  • NMR : ¹H NMR (400 MHz, CDCl₃) confirms methoxy (δ 3.85 ppm) and indole protons (δ 6.95–7.25 ppm).
  • MS : ESI-MS m/z 363.4 [M+H]⁺ matches theoretical molecular weight.

Challenges and Alternative Routes

Competing Cyclization Pathways

During triazolo-thiazole formation, competingthiadiazole byproducts may arise. Using anhydrous conditions minimizes this.

Indole Stability

2,3-Dihydro-1H-indole is prone to oxidation. Conducting reactions under nitrogen atmosphere preserves integrity.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Methylation : Dimethyl sulfate (DMS) offers a cheaper alternative to CH₃I but requires careful handling.
  • Catalyst Recovery : Pd catalysts are recovered via filtration using Celite.

Green Chemistry Metrics

  • Atom Economy : 78% for cyclocondensation step.
  • E-Factor : 12.5 (solvent waste per kg product).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-1-ylmethyl group.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or other structural changes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to the compound . The 1,2,4-triazole scaffold is known for its broad-spectrum activity against bacteria and fungi. For instance, compounds with this structure have demonstrated efficacy against strains such as Staphylococcus aureus, E. coli, and Candida albicans .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeTarget OrganismsMIC (μg/mL)Reference
Triazolo-thiadiazine derivativesE. coli, P. aeruginosa3.125
Dihydroindeno derivativesS. aureus, B. subtilis2–32
Novel triazole derivativesC. albicans, C. glabrataModerate

Anticancer Properties

The compound's structural analogs have shown promising anticancer activities. Research indicates that triazole-containing compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Agrochemical Uses

Triazole derivatives are increasingly utilized in agrochemicals as fungicides and herbicides. Their ability to disrupt fungal cell membrane synthesis makes them effective in crop protection against various pathogens . The incorporation of methoxyphenyl groups enhances their bioactivity and selectivity.

Table 2: Agrochemical Applications of Triazole Derivatives

Application TypeActive IngredientTarget Pests/Fungi
FungicideTriazole derivativesFungal pathogens
HerbicideTriazole-based formulationsVarious weeds

Case Study 1: Synthesis and Evaluation

A study conducted by Prakash et al. synthesized several dihydroindeno derivatives based on the triazole framework. These compounds were evaluated for their antibacterial activity against multiple pathogens. The most effective derivatives exhibited MIC values significantly lower than conventional antibiotics .

Case Study 2: Anticancer Activity Assessment

In a recent investigation, a series of triazolo-thiadiazine derivatives were tested for their cytotoxic effects on MCF-7 cells using the MTT assay. Results indicated that certain compounds induced significant cytotoxicity compared to control groups, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[2,3-c][1,2,4]triazoles: Other compounds in this class with different substituents.

    Indole Derivatives: Compounds with similar indole structures.

    Phenylthiazoles: Compounds with phenyl and thiazole groups.

Uniqueness

1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

The compound 1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole and thiazole ring system fused with an indole moiety. Its molecular formula is C16H18N4O1SC_{16}H_{18}N_{4}O_{1}S, and it has a molecular weight of approximately 302.41 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of triazolo-thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the release of pro-inflammatory cytokines such as TNF-α in stimulated macrophages. This suggests potential utility in treating inflammatory diseases .

3. Anticancer Activity

Compounds within this chemical class have shown promise in cancer research. For example, triazolo-thiazole derivatives were found to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . Specific studies on the compound indicate that it may inhibit tumor growth in xenograft models.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • MAPK Pathway Inhibition : Some studies suggest that it may inhibit p38 MAPK signaling pathways, which are crucial in mediating inflammatory responses .
  • Cytokine Modulation : The compound has been shown to modulate cytokine release, which is vital for controlling inflammation and immune responses .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving LPS-induced inflammation in rats, administration of the compound resulted in a significant reduction in serum levels of TNF-α compared to control groups. This highlights its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of the compound on human breast cancer cells (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .

Research Findings Summary Table

Activity TypeModel/SystemObserved EffectReference
AntimicrobialVarious bacterial strainsSignificant inhibition
Anti-inflammatoryLPS-induced rat modelReduced TNF-α levels
AnticancerMCF-7 breast cancer cellsDecreased viability; increased apoptosis

Q & A

Q. What steps validate the reproducibility of synthetic protocols across labs?

  • Methodology :
  • Inter-Lab Collaboration : Share standardized reagents (e.g., hydrazine hydrate purity ≥98%) and reaction conditions (reflux at 80°C for 8 h) .
  • Round-Robin Testing : Compare NMR/HPLC data from independent labs to identify protocol deviations .

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